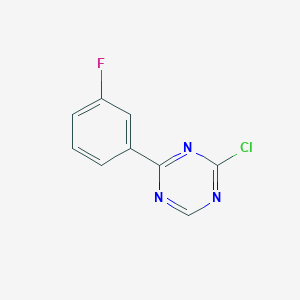

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine

Description

Propriétés

IUPAC Name |

2-chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFUUDEOYACDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265567 | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-51-7 | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Overview

The synthesis of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine involves the substitution of chlorine atoms on cyanuric chloride with fluorophenyl groups under controlled conditions. This approach leverages the reactivity of cyanuric chloride, which contains three reactive chlorine atoms, allowing selective substitution at specific positions.

Preparation Procedure

- Starting Materials: Cyanuric chloride and 3-fluorophenylboronic acid or 3-fluorophenylamine derivatives.

- Reaction Conditions:

- Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

- Temperature: Typically maintained at 0–25°C during initial substitution to control reactivity, with subsequent heating to promote complete reaction.

- Catalyst: Palladium catalysts or base (e.g., potassium carbonate) may be used for cross-coupling if employing boronic acids.

Methodology

- Step 1: Dissolve cyanuric chloride in the solvent under inert atmosphere.

- Step 2: Add the fluorophenyl derivative (preferably 3-fluorophenylboronic acid) along with a palladium catalyst.

- Step 3: Conduct Suzuki coupling at elevated temperature (~80°C) to replace the chlorine atom with the fluorophenyl group.

- Step 4: Isolate the product via filtration and purification.

Yield and Purity

- Typical yields range from 85% to 90%, with purity confirmed via NMR and mass spectrometry.

Direct Nucleophilic Substitution on Cyanuric Chloride

| Step | Details |

|---|---|

| Raw Materials | Cyanuric chloride, 3-fluorophenylamine or phenylboronic acid derivatives |

| Solvent | N,N-Dimethylformamide (DMF) or acetonitrile |

| Temperature | 0°C to 25°C during initial substitution; elevated to 50°C for completion |

| Reaction Time | 2–6 hours depending on temperature and reactant concentration |

| Workup | Quenching with water, filtration, washing, and recrystallization |

Reaction Scheme

Cyanuric chloride + 3-fluorophenylamine → this compound

Notes

- The chlorine at the 2-position is most reactive, allowing selective substitution.

- Control of temperature and stoichiometry is critical to avoid over-substitution or formation of side products.

Recrystallization and Purification

Post-synthesis purification is achieved via recrystallization from suitable solvents such as heptane or ethanol, which ensures high purity (>99%) essential for subsequent applications.

| Parameter | Details |

|---|---|

| Recrystallization Solvent | Heptane or ethanol |

| Recovery of Solvent | Distillation for reuse |

| Final Purity | >99% confirmed by NMR and HPLC |

Research Findings and Data Tables

Preparation Data Summary

| Method | Raw Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyanuric chloride + fluorophenylboronic acid (Suzuki coupling) | Cyanuric chloride, 3-fluorophenylboronic acid | DMF, 80°C, 12h | 85–90 | >99 | Efficient, high yield, scalable |

| Cyanuric chloride + fluorophenylamine | Cyanuric chloride, 3-fluorophenylamine | Acetonitrile, 0–25°C, 4–6h | 80–88 | >98 | Simpler, suitable for small scale |

Reaction Pathway Illustration

Cyanuric chloride (Cl3-triazine) + 3-fluorophenyl derivative → this compound

Additional Considerations

- Reaction Stoichiometry: The molar ratio of cyanuric chloride to fluorophenyl derivative typically ranges from 1:1 to 1:2.5, depending on the desired degree of substitution.

- Temperature Control: Precise temperature regulation is vital to prevent side reactions and ensure selective mono- or di-substitution.

- Environmental and Cost Factors: Use of recyclable solvents and recovery of excess reagents can significantly reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

Nucleophilic Substitution: Substituted triazines with various functional groups.

Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Organic Synthesis

1.1. Coupling Reagents

One of the primary applications of 2-chloro-4-(3-fluorophenyl)-1,3,5-triazine is as a coupling reagent in peptide synthesis. It has been noted for its high coupling efficiency and ability to maintain the optical purity of reactants. This makes it a valuable tool in synthesizing complex peptides and amido linkages in natural products . The compound's cost-effectiveness compared to other coupling reagents enhances its desirability in industrial applications.

1.2. Synthesis of Triazine Derivatives

Research has shown that derivatives of 1,3,5-triazines, including those modified with 2-chloroethyl groups, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds bearing oligopeptide moieties have demonstrated potent anti-cancer activity through mechanisms involving apoptosis and inhibition of key cellular pathways such as PI3K . This positions this compound as a potential precursor for developing novel anticancer agents.

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives that incorporate the 2-chloro-4-(3-fluorophenyl) structure. These compounds have shown promising results against several cancer types, including colorectal and breast cancers. For example, a specific triazine derivative induced apoptosis in DLD-1 and HT-29 colon cancer cell lines, suggesting its potential as a chemotherapeutic agent . The presence of multiple alkylating substituents on the triazine ring correlates with increased cytotoxicity, indicating that structural modifications can enhance therapeutic efficacy.

2.2. Enzyme Inhibition

Triazine derivatives have been reported to inhibit critical enzymes involved in cancer cell proliferation and survival. Compounds such as ZSTK474 demonstrate strong antitumor activity by targeting PI3K pathways and disrupting angiogenesis processes . This highlights the versatility of this compound in drug design aimed at combating resistant cancer strains.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling and regulation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine

- Substituents : Chlorine atom at the 3-position of the phenyl ring.

- Key Properties :

- Applications : Used as a research chemical, likely in materials synthesis.

2-Chloro-4-(3-trifluoromethylphenyl)-1,3,5-triazine

- Substituents : Trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

- Key Properties :

- Applications: Potential use in agrochemicals or OLED intermediates.

2-Chloro-4-(dibenzofuran-3-yl)-6-phenyl-1,3,5-triazine

- Substituents : Dibenzofuran moiety at the 4-position.

- Key Properties :

2-Chloro-4-(thiophen-2-yl)-1,3,5-triazine

- Substituents : Thiophene ring at the 4-position.

- Key Properties :

Physicochemical Properties

*Calculated based on molecular formula C₉H₅ClFN₃.

Key Observations:

- Electron-Withdrawing Effects : Fluorine’s moderate electronegativity balances reactivity and stability, making this compound suitable for applications requiring controlled electrophilicity.

- Thermal Stability : Higher boiling points in dibenzofuran/thienyl analogs suggest enhanced thermal robustness, critical for OLED fabrication .

Agrochemicals (Atrazine Comparison)

- Atrazine: A herbicide with aminoalkyl substituents (ethyl and isopropyl). Degradation: Metabolized by atrazine chlorohydrolase (AtzA) in bacteria, yielding hydroxyatrazine . Water Solubility: ~33 mg/L (higher than halogenated triazines due to polar amino groups).

- This compound : Likely less water-soluble due to aromatic hydrophobicity, limiting herbicidal use but favoring materials science applications .

OLED Materials

Activité Biologique

2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that include chlorine and fluorine substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The structural formula of this compound is defined by:

- A triazine ring composed of three nitrogen atoms and three carbon atoms.

- A chlorine atom at the 2-position and a fluorophenyl group at the 4-position.

This arrangement contributes to the compound's electronic properties and reactivity, influencing its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The presence of fluorine enhances this activity:

- Gram-positive bacteria : Studies have shown efficacy against strains such as Staphylococcus aureus.

- Fungi : The compound has demonstrated antifungal properties as well.

The antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit critical enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : The compound has been tested against various cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Mechanism of Action : It is believed that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may increase mitochondrial membrane permeability leading to cell death.

Table 1 summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | <100 | Induction of apoptosis |

| This compound | HeLa | <100 | Cell cycle arrest |

| This compound | MCF-7 | <100 | Mitochondrial disruption |

Case Studies

Several case studies have highlighted the biological activity of triazine derivatives:

- Cytotoxicity Assessment : A study assessed various triazine derivatives for anticancer properties. The results indicated that modifications to the phenyl substituent significantly impacted cytotoxicity against different cancer cell lines .

- Mechanistic Insights : Another investigation into the mechanism revealed that certain derivatives could inhibit key enzymes involved in cancer cell proliferation .

Research Findings

Recent findings from diverse studies showcase the broad applicability of this compound in drug discovery:

- Structure-Activity Relationship (SAR) : The incorporation of fluorinated groups has been shown to enhance biological activity significantly. For example, compounds with a trifluoromethyl group exhibited improved potency against specific molecular targets compared to their non-fluorinated counterparts .

- Target Interactions : The compound's interaction with various molecular targets such as enzymes or receptors leads to inhibition or activation of specific biological pathways. This specificity is crucial for developing targeted therapies .

Q & A

Q. What are the key physicochemical properties of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine relevant to its handling and reactivity?

Methodological Answer: Key properties include molecular weight (calculated as 249.66 g/mol based on C₉H₅ClFN₃), solubility (likely low in polar solvents, similar to structurally analogous triazines with reported solubilities <1 mg/mL at 25°C ), and thermal stability (melting points for related triazines range 138–140°C ). To ensure safe handling, assess hygroscopicity via dynamic vapor sorption (DVS) and reactivity using differential scanning calorimetry (DSC). Solubility can be experimentally determined via HPLC or gravimetric analysis in solvents like toluene or DMSO .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A two-step approach is recommended:

Nucleophilic substitution : React cyanuric chloride with 3-fluorophenylmagnesium bromide under anhydrous conditions (0–5°C, THF solvent) to introduce the 3-fluorophenyl group at position 4 .

Selective chlorination : Use POCl₃ or PCl₅ as chlorinating agents at elevated temperatures (80–100°C) to retain the chloro group at position 2 .

Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and purify via column chromatography. Yield optimization requires strict moisture exclusion .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons of 3-fluorophenyl at δ 7.2–7.8 ppm) and absence of residual solvents .

- FT-IR : Validate C-Cl (750–550 cm⁻¹) and triazine ring (1550–1450 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Exact mass verification (m/z 250.02 for [M+H]⁺) ensures molecular integrity .

- HPLC-PDA : Purity >98% can be confirmed using a C18 column (acetonitrile:water gradient) .

Advanced Research Questions

Q. What computational chemistry approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transport behavior (e.g., LUMO ~ -2.1 eV for electron-deficient triazines ).

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies (e.g., low solubility in water due to hydrophobic phenyl groups) .

- Reactivity Descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Software: Gaussian 16 (DFT) and COMSOL Multiphysics (MD) with B3LYP/6-311+G(d,p) basis set .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer: Employ a 2³ factorial design to evaluate:

- Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DMF).

- Response Variables : Yield (%) and purity (HPLC area%).

Statistical analysis (ANOVA) identifies significant factors. For example, temperature and catalyst loading may dominate yield (p < 0.05), while solvent polarity affects regioselectivity . Use Minitab or JMP for DOE execution.

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvent systems?

Methodological Answer:

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 24 hr equilibration) .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed triazines) that may alter solubility .

- Solvent Polymorphism Screening : XRPD identifies crystalline forms with varying solubilities .

Report data with error margins (e.g., ±0.5 mg/mL) and cite solvent lot numbers to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.